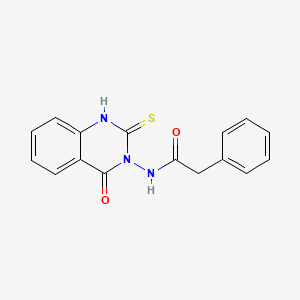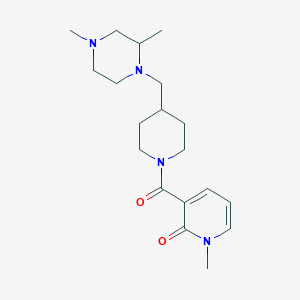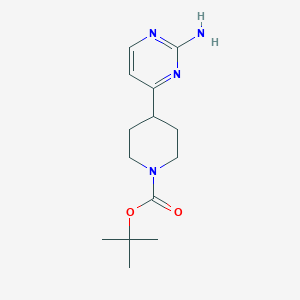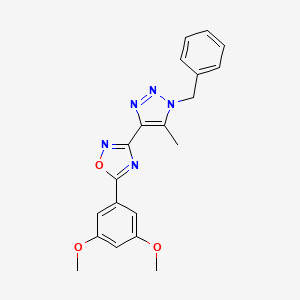![molecular formula C25H20FN3O3 B2502036 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-65-4](/img/structure/B2502036.png)
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3O3 and its molecular weight is 429.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Applications and Sensor Development
Quinoline derivatives, including pyrazolo[3,4-b]quinoline derivatives, are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems. The fluorophores based on fused aromatic systems like these derivatives are applied in light-emitting devices due to their stable fluorescence in both organic solvents and aqueous solutions, even in the presence of proton donors like HCl. Their fluorescence quenching process in the presence of protic acid is reversible, which makes them suitable for applications in reversible quenching of fluorescence studies (Linping Mu et al., 2010; M. Mac et al., 2010).
Supramolecular Chemistry
The study of supramolecular aggregation in dihydrobenzopyrazoloquinolines highlights the potential of quinoline derivatives in the field of supramolecular chemistry. These compounds have shown diverse dimensionality in their supramolecular aggregation, which is influenced by substitution patterns. Such structural variations offer insights into designing molecular assemblies with specific properties (J. Portilla et al., 2005).
Synthesis and Chemical Transformations
Research on the synthesis and transformations of quinoline derivatives sheds light on their versatility in chemical reactions. These studies provide foundational knowledge for developing new synthetic pathways and enhancing the understanding of their chemical behavior. Efficient synthesis methods are crucial for producing these compounds on a large scale, which is essential for their application in various fields of research (I. Aleksanyan et al., 2013; Markus Bänziger et al., 2000).
Photophysical and Electrochemical Properties
Studies on the influence of fluorine on the photophysical and electrochemical properties of pyrazolo[3,4-b]quinoline derivatives indicate that the introduction of fluorine atoms can significantly modify their properties. These modifications include changes in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position, making these derivatives interesting candidates for further research in materials science and sensor development (P. Szlachcic et al., 2018).
作用機序
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some quinoline derivatives work by inhibiting certain enzymes or interacting with specific receptors, while others may interfere with DNA synthesis or other cellular processes .
The pharmacokinetics of quinoline derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound, as well as by factors such as the route of administration and the presence of other substances in the body .
The action of quinoline derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Other factors, such as temperature and the presence of other substances, can also affect the stability and efficacy of the compound .
生化学分析
Biochemical Properties
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with neurotensin receptors (NTS1 and NTS2), exerting analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli . The nature of these interactions involves binding to the receptors, which modulates their activity and leads to the observed effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neurotensin receptors can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist of the human α1-adrenoceptor, exhibiting nonlinear oral pharmacokinetics in humans . The compound binds to the receptor, inhibiting its activity and leading to downstream effects on cellular function. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes, which in turn affects gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits nonlinear pharmacokinetics, with superproportional increases in Cmax over a 1- to 50-mg dose range . This suggests that the rate of absorption varies with dose, which can impact its stability and degradation over time. Long-term studies have shown that the compound can have sustained effects on cellular function, depending on the dosage and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, oral bioavailability is low in rats (11%) and high in dogs (71%), indicating species-specific differences in absorption and systemic clearance . At higher doses, the compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate for P-glycoprotein (P-gp), which acts as a saturable absorption barrier, slowing the rate of absorption at low doses . The compound undergoes various metabolic reactions, including hydroxylation, N- and O-dealkylation, and conjugation, which influence its metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. As a P-gp substrate, its transport across cell membranes is regulated by this protein, affecting its localization and accumulation within different tissues . The compound’s distribution can vary depending on the expression levels of transporters and binding proteins in different cell types.
特性
IUPAC Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-30-18-10-4-15(5-11-18)24-20-14-27-21-13-23(32-3)22(31-2)12-19(21)25(20)29(28-24)17-8-6-16(26)7-9-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWATFFVIBZPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

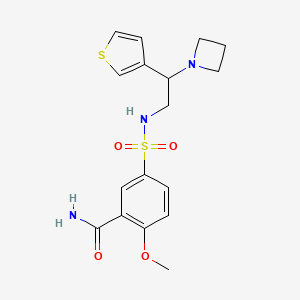
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
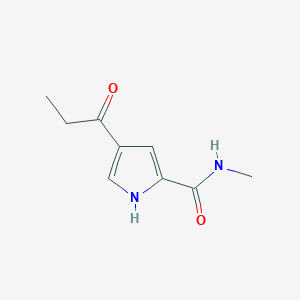
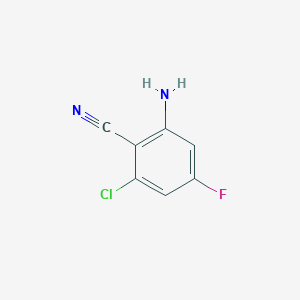

![5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide](/img/structure/B2501970.png)
